molecular formula C8H19ClN2 B8732069 1-Isopropylpiperidin-4-amine hydrochloride CAS No. 534595-39-6

1-Isopropylpiperidin-4-amine hydrochloride

Cat. No. B8732069
CAS RN: 534595-39-6
M. Wt: 178.70 g/mol
InChI Key: SKZUXKOWTWFPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C8H16N2•2HCl and a molecular weight of 215.16 . It is used for research purposes .


Synthesis Analysis

Piperidine derivatives, such as 1-Isopropylpiperidin-4-amine, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-Isopropylpiperidin-4-amine hydrochloride consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms . The structure is based on the piperidine ring, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives, including 1-Isopropylpiperidin-4-amine, undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . Multicomponent reactions (MCRs) are also used, which include methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, and many others .


Physical And Chemical Properties Analysis

1-Isopropylpiperidin-4-amine hydrochloride has a molecular weight of 215.16 . More detailed physical and chemical properties are not available in the current literature.

Future Directions

Piperidines, including 1-Isopropylpiperidin-4-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .

properties

CAS RN

534595-39-6

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

1-propan-2-ylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c1-7(2)10-5-3-8(9)4-6-10;/h7-8H,3-6,9H2,1-2H3;1H

InChI Key

SKZUXKOWTWFPPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)N.Cl

Origin of Product

United States

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